N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 919703-78-9
VCID: VC7620064
InChI: InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
SMILES: C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4
Molecular Formula: C21H17BrN2OS2
Molecular Weight: 457.4

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide

CAS No.: 919703-78-9

Cat. No.: VC7620064

Molecular Formula: C21H17BrN2OS2

Molecular Weight: 457.4

* For research use only. Not for human or veterinary use.

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide - 919703-78-9

Specification

CAS No. 919703-78-9
Molecular Formula C21H17BrN2OS2
Molecular Weight 457.4
IUPAC Name N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide
Standard InChI InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25)
Standard InChI Key ZUZYFYNVUNRPQV-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates three key components:

  • 4-Bromophenyl group: A halogenated aromatic ring conferring hydrophobicity and potential halogen-bonding interactions .

  • 1H-Indole-3-thiol core: A sulfur-containing indole derivative, enabling thioether linkages and redox-modulating capabilities .

  • Thiophene-2-carboxamide moiety: A planar heterocycle with hydrogen-bonding capacity via its amide and thiophene functionalities .

Table 1: Key Physicochemical Properties (Inferred from Analogous Compounds)

PropertyValue/DescriptionSource Analog
Molecular FormulaC₂₁H₁₆BrN₃OS₂Derived from
Molecular Weight~486.4 g/molCalculated from formula
logP~5.3 (high lipophilicity)Similar to
Hydrogen Bond Donors2 (amide NH, indole NH)Based on
Polar Surface Area~80 ŲEstimated via

The thioethyl linker between the indole and carboxamide groups introduces conformational flexibility, potentially enhancing target binding adaptability .

Synthetic Pathways and Methodological Considerations

While no direct synthesis of this compound is documented, convergent strategies can be inferred from related methodologies:

Indole-Thiol Intermediate Preparation

The 2-(4-bromophenyl)-1H-indole-3-thiol precursor could be synthesized via:

  • Friedel-Crafts alkylation of indole with 4-bromophenylacetaldehyde, followed by thiolation using Lawesson’s reagent .

  • Alternative routes involve Pd-catalyzed C–H functionalization to introduce the bromophenyl group post-indole formation .

Thiophene-2-carboxamide Coupling

The thiophene-2-carboxamide segment is typically prepared via:

  • Amidation of thiophene-2-carbonyl chloride with ethylenediamine derivatives .

  • Solid-phase synthesis to control regioselectivity, as demonstrated in tetrahydrobenzo[b]thiophene systems .

Final Assembly

The thioether linkage is formed through:

  • Nucleophilic substitution between the indole-3-thiol and a bromoethyl intermediate of the thiophene carboxamide .

  • Mitsunobu reaction to couple hydroxyl-containing intermediates with thiols under mild conditions .

Physicochemical and Pharmacokinetic Profiling

Solubility and Permeability

  • Aqueous solubility: Predicted logSw ≈ -5.8 (similar to ), indicating poor water solubility.

  • Membrane permeability: High logP (~5.3) suggests favorable passive diffusion across lipid bilayers .

Metabolic Stability

  • The bromophenyl group may retard oxidative metabolism by cytochrome P450 enzymes, while the thioether linkage could undergo sulfoxidation .

  • In vitro microsomal studies on analogs show t₁/₂ > 60 min in human liver microsomes .

Biological Activity and Target Hypotheses

Antimicrobial Activity

Thiophene carboxamides exhibit broad-spectrum effects:

  • Antibacterial: MIC ≈ 2 µg/mL against S. aureus for related structures .

  • Antifungal: Synergistic activity with fluconazole against C. albicans .

Anticancer Screening

Preliminary data from tetrahydrocarbazolones (structural relatives) demonstrate:

  • Apoptosis induction: Caspase-3 activation in HeLa cells at 10 µM .

  • Topoisomerase II inhibition: IC₅₀ ≈ 5 µM in DNA relaxation assays .

Applications in Drug Discovery

Lead Optimization Strategies

  • Halogen replacement: Substituting bromine with chlorine or trifluoromethyl groups to modulate potency .

  • Prodrug development: Esterification of the carboxamide to enhance oral bioavailability .

Targeted Delivery Systems

  • Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) formulations improve solubility 10-fold .

  • Antibody-drug conjugates: Conjugation via the thioether linker to HER2-targeting antibodies .

Future Research Directions

  • Crystallographic studies to resolve binding modes with kinase targets.

  • In vivo toxicology profiling to assess hepatotoxicity risks from thioether metabolites.

  • Combinatorial libraries exploring variations at the indole C-2 and thiophene C-5 positions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator